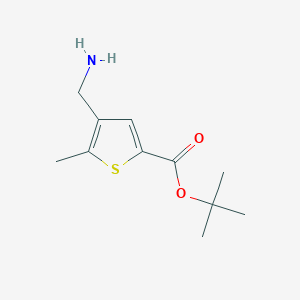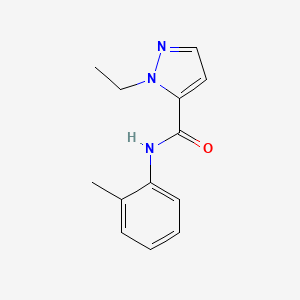![molecular formula C14H9ClN2O2 B2575441 2-[5-(4-Chlorphenyl)-1,3,4-oxadiazol-2-yl]benzenol CAS No. 288271-25-0](/img/structure/B2575441.png)
2-[5-(4-Chlorphenyl)-1,3,4-oxadiazol-2-yl]benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . It is a derivative of oxadiazole, a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring . This compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of “2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol” is characterized by the presence of a 1,3,4-oxadiazole ring attached to a phenyl ring via a carbon atom . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings . The structure was confirmed by NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . These reactions lead to the formation of the 1,3,4-oxadiazole ring and the attachment of the phenyl ring .Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
Die Verbindung wurde auf ihr Potenzial als Antituberkulosemittel untersucht. In einer Studie wurden Derivate der Verbindung synthetisiert und gegen drei Mycobacterium-tuberkulose-Zelllinien getestet . Die Aktivitäten lassen sich durch die Verteilung der Elektronendichte über den nitro-substituierten Heteroaromatenring erklären, der an die Amidgruppe gebunden ist . Diese 1,3,5-Oxadiazol-Derivate sind Kandidaten für die Entwicklung neuer Antituberkulosemittel .
Antivirale Aktivität
Die Verbindung wurde auch auf ihre antiviralen Eigenschaften untersucht. In einer Studie wurden 5-(4-Chlorphenyl)-N-substituierte-1,3,4-thiadiazol-2-sulfonamid-Derivate aus leicht zugänglicher p-Chlorbenzoesäure synthetisiert . Die Bioassay-Tests zeigten, dass einige dieser Verbindungen eine gewisse Anti-Tabakmosaikvirus-Aktivität aufwiesen .
Synthese neuer Verbindungen
Die Verbindung kann als Ausgangspunkt für die Synthese neuer Verbindungen verwendet werden. Beispielsweise wurde die Verbindung bei der Synthese neuer N-[5-(4-Chlorphenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide verwendet . Die Kupplungsreaktion zwischen der Verbindung und rohen Acylchloriden wurde in Gegenwart von Natriumhydrid in trockenem THF durchgeführt .
Pharmakologische Aktivitäten
Das 1,3,4-Oxadiazol-Ringsystem in der Verbindung zeigt eine Vielzahl pharmakologischer Aktivitäten wie entzündungshemmende, antivirale, antineoplastische, FAK-inhibitorische, adultizide und Anti-Alzheimer-Eigenschaften .
Entzündungshemmende Eigenschaften
Die Verbindung wurde mit entzündungshemmenden Eigenschaften in Verbindung gebracht. Dies ist auf das 1,3,4-Oxadiazol-Ringsystem in der Verbindung zurückzuführen .
Antineoplastische Eigenschaften
Die Verbindung wurde mit antineoplastischen (antikanker) Eigenschaften in Verbindung gebracht. Dies ist auf das 1,3,4-Oxadiazol-Ringsystem in der Verbindung zurückzuführen .
Zukünftige Richtungen
The future directions for the study of “2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol” could include further investigation of its biological activities and potential applications. For instance, ongoing studies are focused on exploring the mechanism by which similar compounds inhibit M. tuberculosis cell growth . Additionally, the development of novel derivatives with potential plant anti-viral activities could be another area of interest .
Biochemische Analyse
Biochemical Properties
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of carnitine palmitoyltransferase I, an enzyme involved in fatty acid metabolism . This inhibition affects the transport of fatty acids into the mitochondria, thereby impacting energy production. Additionally, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol can form hydrogen bonds and π-π interactions with biomolecules, further modulating their function .
Cellular Effects
The effects of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. This compound can also modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, its interaction with carnitine palmitoyltransferase I leads to enzyme inhibition, affecting fatty acid metabolism . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and reduced oxidative stress. At high doses, it can cause toxic effects, including liver damage and impaired mitochondrial function . These threshold effects underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol is involved in several metabolic pathways. It interacts with enzymes such as carnitine palmitoyltransferase I, affecting fatty acid metabolism . This compound can also influence the levels of various metabolites, altering metabolic flux and energy production. Its role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects, making it a critical factor in its mechanism of action.
Eigenschaften
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYLDBSPMXGGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B2575360.png)

![4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2575363.png)

![1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one](/img/structure/B2575366.png)
![3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2575367.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2575368.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2575369.png)

![2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol](/img/structure/B2575372.png)

![N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2575375.png)
![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2575378.png)